(4-Fluoro-benzenesulfonyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(4-Fluoro-benzenesulfonyl)-acetic acid" has been explored in various contexts. For instance, the synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes, which are structurally related due to the presence of a fluorine atom on the aromatic ring, has been achieved by reacting fluorodimesitylborane with o-(fluorodimethylsilyl)phenyllithium and o-(fluorodiphenylsilyl)phenyllithium. These compounds crystallize as colorless crystals and are characterized as B/Si bidentate Lewis acids with the ability to capture fluoride ions efficiently .
Molecular Structure Analysis
The molecular structure of related fluorinated compounds has been extensively studied. For example, the structure of o-(Fluorosilyl)(dimesitylboryl)benzenes was characterized using X-ray crystal structure analysis and multinuclear NMR spectroscopy. These methods provided detailed information about the spatial arrangement of atoms within the molecule and the nature of the bonding . Similarly, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined through single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group with specific molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of fluorinated aromatic compounds can be quite diverse. In the case of o-(Fluorosilyl)(dimesitylboryl)benzenes, their ability to form mu-fluoro bridged products upon reaction with potassium fluoride in the presence of [2.2.2]cryptand or 18-crown-6 in toluene was demonstrated. This indicates a high affinity for fluoride ions, which is a significant property for bidentate Lewis acids . Although not directly related to "this compound", these findings provide insight into the potential reactivity of fluorinated benzenesulfonyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be quite distinct due to the electronegative nature of fluorine. The compounds discussed in the papers, such as o-(Fluorosilyl)(dimesitylboryl)benzenes, are colorless crystals, which suggests a certain degree of purity and stability. The fluoride ion affinities of these compounds were evaluated, indicating their potential use in applications that require fluoride ion capture . The molecular docking studies of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate suggest its potential as a new inhibitor of hepatitis B, with nanomolar inhibitory activity demonstrated in vitro . This highlights the importance of understanding the physical and chemical properties of such compounds for their application in medicinal chemistry.
Scientific Research Applications
Environmental Degradation and Water Treatment
Research on compounds like acetaminophen and 2,4-dichlorophenoxyacetic acid, which share functional groups or structural similarities with (4-Fluoro-benzenesulfonyl)-acetic acid, emphasizes the importance of advanced oxidation processes (AOPs) in environmental degradation. AOPs are effective in degrading recalcitrant compounds in water, leading to various by-products and elucidating degradation pathways through computational methods (Qutob et al., 2022). Similarly, the study of herbicide toxicity, like that of 2,4-D, has advanced, highlighting the impact of pesticides on ecosystems and the need for monitoring their environmental fate and biotoxic effects (Zuanazzi et al., 2020).
Organic Synthesis and Chemical Intermediates
The synthesis of related fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, underscores the relevance of fluoro-benzenesulfonyl derivatives in organic synthesis. Efficient synthetic routes with minimal by-products and environmental impact are crucial (Qiu et al., 2009). This aligns with the broader interest in developing green chemistry processes for industrial applications.
Wastewater Disinfection
Peracetic acid, closely related in functionality to acetic acid derivatives, is utilized for wastewater disinfection due to its broad-spectrum antimicrobial activity. It represents an environmentally friendly alternative to traditional disinfectants, although its application raises concerns about the increase of organic content and potential microbial regrowth in effluents (Kitis, 2004).
Biotechnological Applications
The study of acetic acid in yeast research reveals its dual role as a metabolic by-product and a substrate in various industrial processes. High levels of acetic acid can induce cell death, influencing yeast strain development for biotechnological applications (Chaves et al., 2021).
Corrosion Inhibition
The use of organic acids, including acetic and formic acids, as corrosion inhibitors in industrial cleaning highlights the chemical's role in protecting metals in acidic solutions. Organic molecules containing heteroatoms like oxygen and nitrogen can adsorb onto metal surfaces, reducing corrosion rates and offering a more economical and environmentally friendly alternative to traditional inhibitors (Goyal et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-fluorobenzenesulfonyl chloride, modify the protein side chains of tyrosine, lysine, and histidine and the alpha-nh2 group . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact cellular processes.
Mode of Action
The p-fluorobenzenesulfonyl (fbs-) group, identified by the 19f nuclear magnetic resonance signal, exhibits a different 19f chemical shift for each functional group . This suggests that the compound may interact differently with its targets, leading to various changes in cellular processes.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDGBAZGURHOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276306 |
Source
|
Record name | (4-Fluoro-benzenesulfonyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383-38-0 |
Source
|
Record name | (4-Fluoro-benzenesulfonyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.